molecular formula C15H13NO3 B11857707 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid

1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid

Cat. No.: B11857707
M. Wt: 255.27 g/mol
InChI Key: JROCRQGVJYVUMP-UHFFFAOYSA-N
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Description

1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is a complex organic compound that features both an indole and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with cyclohexenone derivatives. One common method includes the use of cyclohexenone and indole-2-carboxylic acid under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-3-carboxylic acid
  • 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-4-carboxylic acid
  • 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-5-carboxylic acid

Uniqueness

1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-(3-oxocyclohexen-1-yl)indole-2-carboxylic acid

InChI

InChI=1S/C15H13NO3/c17-12-6-3-5-11(9-12)16-13-7-2-1-4-10(13)8-14(16)15(18)19/h1-2,4,7-9H,3,5-6H2,(H,18,19)

InChI Key

JROCRQGVJYVUMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)N2C3=CC=CC=C3C=C2C(=O)O

Origin of Product

United States

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